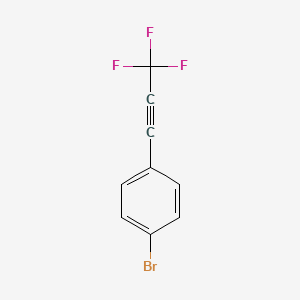
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H5BrF3 It is a derivative of benzene, where a bromine atom is attached to the first carbon and a trifluoromethyl group is attached to the fourth carbon through a propynyl linkage
準備方法
The synthesis of 1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3,3,3-trifluoropropyne.
Reaction Conditions: The key step involves a coupling reaction between 4-bromobenzaldehyde and 3,3,3-trifluoropropyne in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product
化学反応の分析
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
科学的研究の応用
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation .
作用機序
The mechanism of action of 1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the bromine atom can participate in halogen bonding interactions. .
類似化合物との比較
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-4-(trifluoromethyl)benzene, 2,3,4-Trifluorobromobenzene, and 4-Bromobenzotrifluoride.
Uniqueness: The presence of the propynyl linkage and the trifluoromethyl group in this compound provides unique chemical properties, such as increased reactivity and stability, compared to other similar compounds .
生物活性
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, also known by its CAS number 136476-20-5, is a compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula for this compound is C9H6BrF3, with a molecular weight of approximately 251.05 g/mol. The compound features a bromine atom and a trifluoropropynyl group attached to a benzene ring, contributing to its unique reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of alkyne-containing compounds have shown significant activity against various bacterial strains. The presence of halogen substituents and electron-withdrawing groups like trifluoromethyl can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the effects of this compound on different cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity towards certain cancer types while sparing normal cells. The mechanism is hypothesized to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various alkynes, including derivatives similar to this compound. The results demonstrated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In another investigation published in Cancer Research, researchers evaluated the cytotoxic effects of several brominated compounds on human breast cancer cell lines. The findings indicated that 1-Bromo derivatives could induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment.
特性
IUPAC Name |
1-bromo-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDMOPXJDUOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














